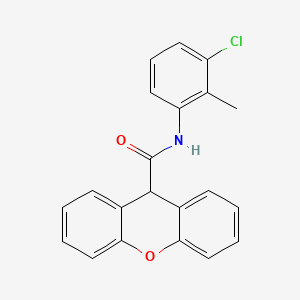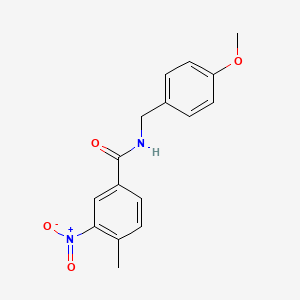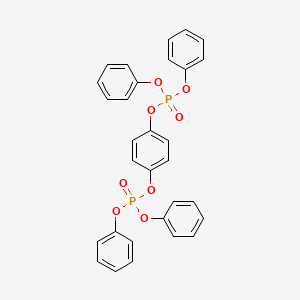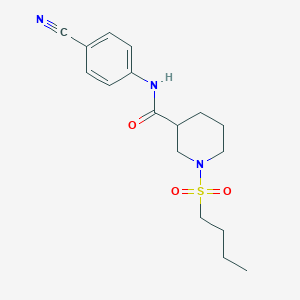
N-(3-chloro-2-methylphenyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-9H-xanthene-9-carboxamide, also known as Xanthone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Xanthone is a yellow crystalline powder that belongs to the xanthene family of compounds. It is used in the synthesis of various organic compounds and has shown promising results in scientific research.
Applications De Recherche Scientifique
Polyamide Synthesis and Properties
Research into the synthesis and properties of polyamides containing xanthene units and methyl pendant groups, such as those derived from similar compounds to N-(3-chloro-2-methylphenyl)-9H-xanthene-9-carboxamide, reveals significant advancements in materials science. These polyamides demonstrate high glass transition temperatures, excellent thermal stability, and remarkable solubility in polar aprotic solvents. They are capable of forming transparent, strong, and flexible films, suggesting potential applications in advanced material engineering and electronics. The low moisture absorption and high transparency of these polyamides further enhance their utility in specific environments requiring material stability and optical clarity (Guo et al., 2015).
Enhanced Polymer Characteristics
Innovations in polymer science have also been achieved through the synthesis of novel aromatic polyamides with xanthene cardo groups. These polyamides exhibit not only solubility in various polar solvents but also maintain high glass transition temperatures and excellent thermal stability. Their capacity to form transparent, flexible, and tough films positions them as valuable materials for a wide range of applications, including optoelectronics and high-performance coatings. The mechanical properties of these polyamides, such as tensile strength and modulus, suggest their potential utility in the development of new materials with specific mechanical and thermal requirements (Sheng et al., 2009).
Antipathogenic Applications
The synthesis and evaluation of thiourea derivatives related to this compound have shown promising antipathogenic activities. These derivatives demonstrate significant anti-microbial properties, particularly against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The structural modification of these compounds to include halogen atoms has been correlated with enhanced antipathogenic effectiveness, opening new avenues for the development of antimicrobial agents targeting resistant bacterial populations (Limban et al., 2011).
Nanocomposite Development
The preparation of magnetic polyamide/Fe3O4 nanocomposites incorporating pendent 9H-xanthene groups marks a significant advancement in nanocomposite technology. These nanocomposites exhibit superparamagnetic properties and enhanced thermal stability, making them suitable for applications requiring magnetic responsiveness combined with high material integrity. The synthesis approach, involving the solution intercalation technique, allows for uniform dispersion of Fe3O4 nanoparticles, highlighting the potential for the development of advanced nanomaterials for electronic, biomedical, and environmental applications (Moghanian et al., 2015).
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c1-13-16(22)9-6-10-17(13)23-21(24)20-14-7-2-4-11-18(14)25-19-12-5-3-8-15(19)20/h2-12,20H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVMBLJMFVDJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)
![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5554235.png)
![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)
![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)
![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)



![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)
![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)